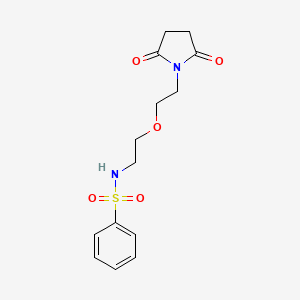
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides It features a pyrrolidine-2,5-dione moiety linked to a benzenesulfonamide group through an ethoxyethyl chain
Mechanism of Action
Target of Action
The primary targets of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide are currently unknown. This compound is a derivative of 2,5-dioxopyrrolidin-1-yl , which is a common building block in organic synthesis . .
Mode of Action
It is possible that the compound interacts with its targets through covalent bonding, given the presence of the reactive 2,5-dioxopyrrolidin-1-yl group . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Moiety: This can be achieved by reacting succinic anhydride with ammonia or an amine to form the pyrrolidine-2,5-dione structure.
Linking the Ethoxyethyl Chain: The pyrrolidine-2,5-dione is then reacted with an ethoxyethyl halide under basic conditions to introduce the ethoxyethyl chain.
Sulfonamide Formation: Finally, the ethoxyethyl-pyrrolidine-2,5-dione intermediate is reacted with benzenesulfonyl chloride in the presence of a base to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyrrolidine-2,5-dione moiety can be involved in redox reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution: Yields substituted sulfonamide derivatives.
Oxidation: Produces oxidized forms of the pyrrolidine-2,5-dione.
Reduction: Results in reduced forms of the pyrrolidine-2,5-dione.
Hydrolysis: Generates amine and sulfonic acid derivatives.
Scientific Research Applications
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential anticonvulsant and analgesic properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.
Material Science: It is investigated for its role in the synthesis of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamides: These compounds share the pyrrolidine-2,5-dione moiety but differ in their alkyl side chains.
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethoxy)benzenesulfonamide: This compound has a trifluoromethoxy group instead of a benzenesulfonamide group.
Uniqueness
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide is unique due to its specific combination of the pyrrolidine-2,5-dione and benzenesulfonamide moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c17-13-6-7-14(18)16(13)9-11-21-10-8-15-22(19,20)12-4-2-1-3-5-12/h1-5,15H,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEBVKDUUJFKFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
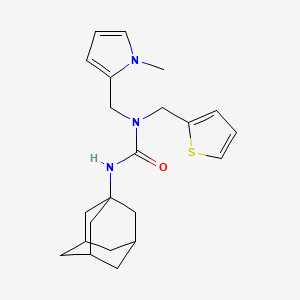
![N-[(4-methoxyphenyl)methyl]-2-{[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide](/img/structure/B2413992.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(4-(4-methylpiperazin-1-yl)pyridin-2-yl)methanone](/img/structure/B2413993.png)
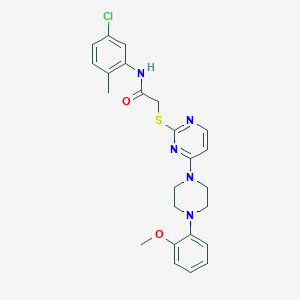
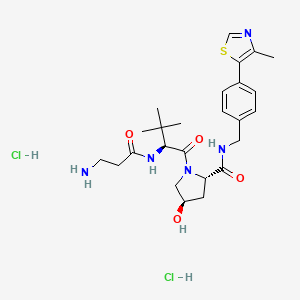
![N-(5-chloro-2-methoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2413996.png)
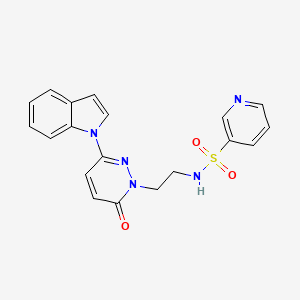
![7-((3,4-dimethylphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2413998.png)
![2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2414003.png)
![2-[[1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2414005.png)
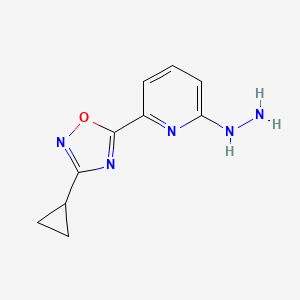

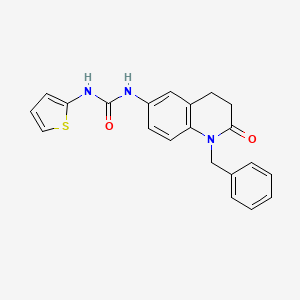
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2414011.png)
